molecular formula C16H21N3O4S3 B6520687 N-[2-(dimethylamino)ethyl]-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide CAS No. 896333-97-4

N-[2-(dimethylamino)ethyl]-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

Cat. No.: B6520687
CAS No.: 896333-97-4
M. Wt: 415.6 g/mol
InChI Key: PCIWWXYDFVOYHU-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a structurally complex molecule featuring a central ethanediamide backbone flanked by two distinct substituents: a dimethylaminoethyl group and a thiophene-sulfonylethyl moiety. The compound integrates sulfonamide and tertiary amine functionalities, which are common in bioactive molecules targeting enzymes or receptors. Its synthesis likely involves sequential sulfonylation and amidation steps, as seen in analogous sulfonamide derivatives (e.g., NN’-heptane-1,7-diylbis[N-(2-thienylmethyl)thiophene-2-sulfonamide]) prepared via reactions with thiophene-2-sulfonyl chloride .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S3/c1-19(2)8-7-17-15(20)16(21)18-11-13(12-5-3-9-24-12)26(22,23)14-6-4-10-25-14/h3-6,9-10,13H,7-8,11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIWWXYDFVOYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Sulfonamides and Carboxamides

The compound shares structural motifs with sulfonamide derivatives such as NN’-heptane-1,7-diylbis[N-(2-thienylmethyl)thiophene-2-sulfonamide] (5-22) and N-(2-nitrophenyl)thiophene-2-carboxamide (I) . Key differences lie in the backbone (ethanediamide vs. carboxamide or alkyl chains) and substituent arrangements. For example:

  • Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, the dihedral angle between the benzene and thiophene rings is ~9.71°, while the title compound’s flexible ethanediamide backbone may permit greater conformational variability .
  • Synthetic Routes : Sulfonamide derivatives like 5-22 are synthesized via reactions with thiophene-2-sulfonyl chloride, whereas the ethanediamide group in the target compound suggests additional amidation steps .
Amine-Containing Bioactive Molecules

The dimethylaminoethyl group resembles tertiary amines in cytochrome P-450 inhibitors like cimetidine (IV) and ranitidine (II). These compounds interact with heme iron via imidazole or nitronic acid groups, whereas the target compound’s dimethylamino group may exhibit weaker coordination due to reduced electron donation . However, its sulfonamide group could enhance binding via hydrogen bonds, as seen in sulfonamide-based enzyme inhibitors.

Table 2: Functional Group Contributions to Bioactivity

Compound Key Functional Groups Interaction with Cytochrome P-450 Inhibitory Activity
Target Compound Sulfonamide, dimethylamino Potential H-bonding and weak coordination Not studied
Cimetidine (IV) Imidazole, cyano Strong heme iron coordination Competitive inhibition
Ranitidine (II) Nitronic acid, amine Mixed-type inhibition Moderate inhibition
Thiophene-Sulfonamide Coordination Chemistry

The thiophene-sulfonylethyl group may exhibit coordination behavior akin to bis{N-benzyl-N-[2-(thiophen-2-yl)ethyl]-dithiocarbamato}lead(II), where thiophene ethyl groups participate in metal binding . However, the sulfonyl group in the target compound likely reduces metal affinity compared to dithiocarbamato ligands, which have stronger chelating sulfur atoms .

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